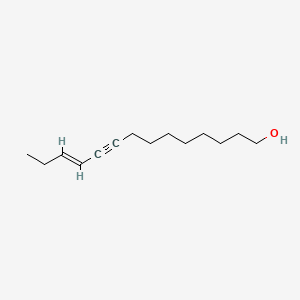
11-Tetradecen-9-yn-1-ol, (11E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Tetradec-11-en-9-ynol is an organic compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol. It is a hydrocarbon with a double bond (ene) and a triple bond (yne) in its structure, making it an unsaturated alcohol.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of tetradec-11-en-9-yne. This method typically uses borane (BH3) as the hydroborating agent followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Reduction of Alkynes: Another method involves the reduction of tetradec-11-en-9-yn-1-one using lithium aluminum hydride (LiAlH4) followed by hydrolysis.
Industrial Production Methods: The industrial production of (E)-Tetradec-11-en-9-ynol often involves large-scale hydroboration-oxidation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: (E)-Tetradec-11-en-9-ynol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reductions.
Substitution: Acid chlorides or anhydrides are typically used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
(E)-Tetradec-11-en-9-ynol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of lipid metabolism and cell membrane dynamics.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (E)-Tetradec-11-en-9-ynol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
(E)-Tetradec-11-en-9-ynol is unique due to its specific structural features, including the presence of both a double bond and a triple bond. Similar compounds include:
Tetradec-11-en-9-yn-1-one: A ketone derivative with similar carbon chain length.
Tetradec-11-en-9-yne: A related alkyne without the hydroxyl group.
Tetradec-11-en-9-ynyl acetate: An ester derivative of the compound.
These compounds share similarities in their carbon skeleton but differ in functional groups, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
68516-32-5 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(E)-tetradec-11-en-9-yn-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,7-14H2,1H3/b4-3+ |
Clé InChI |
UVAMCLKTVDSLIH-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/C#CCCCCCCCCO |
SMILES canonique |
CCC=CC#CCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)
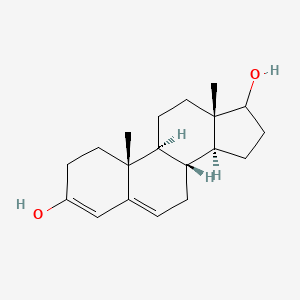
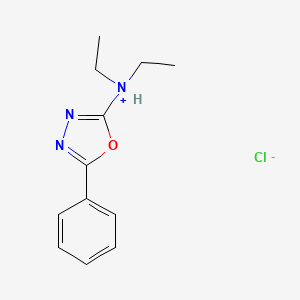
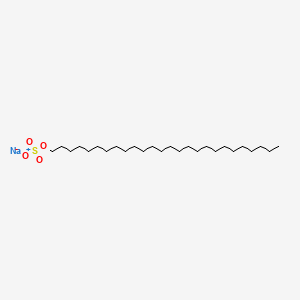
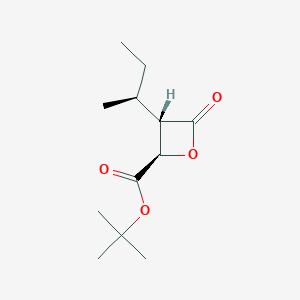

![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
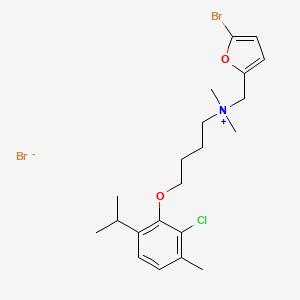
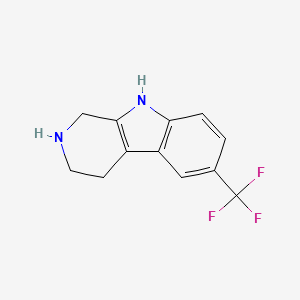
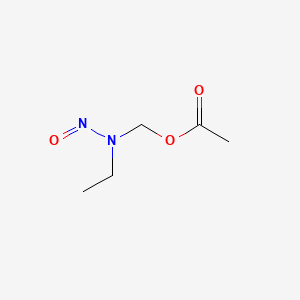
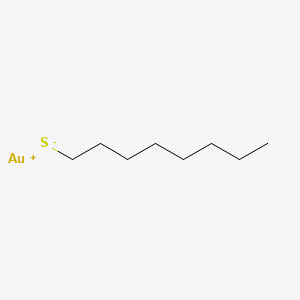
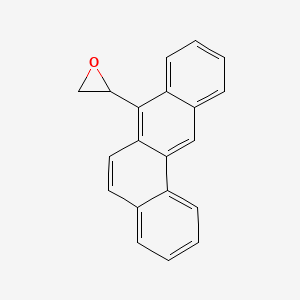
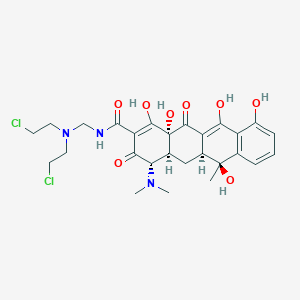
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
